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Compound of Interest

Compound Name: Bis(L-tartaric acid) 18-crown-6

Cat. No.: B15548553 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of crown ether-based chiral stationary phases

(CSPs), detailing their synthesis, mechanisms of chiral recognition, and applications in the

enantiomeric separation of primary amino compounds. It is designed to serve as a technical

resource for researchers and professionals involved in chiral chromatography and drug

development.

Introduction to Crown Ether Chiral Stationary
Phases
Crown ethers are cyclic polyethers that can selectively bind cations based on the compatibility

of the cation's ionic radius with the crown ether's cavity size. Chiral crown ethers, incorporating

chiral barriers, leverage this property for enantioselective recognition. Chiral stationary phases

based on crown ethers are particularly effective for the separation of racemic compounds

containing primary amino groups, such as amino acids, amino alcohols, and primary amines.[1]

[2] The first successful use of a crown ether-based CSP for the liquid chromatographic

resolution of primary amino compounds was a significant advancement in the field of chiral

separations.[3]

The most common and commercially successful crown ether CSPs are based on two main

structural types:
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Bis-(1,1'-binaphthyl)-22-crown-6 derivatives: These CSPs incorporate a chiral binaphthyl

unit, providing a rigid structure with well-defined chiral cavities.

(+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid derivatives: This type of CSP is widely used

and is commercially available under trade names such as CROWNPAK CR-I(+) and

CrownSil™.[2][4][5] The chiral selector is covalently bonded to a silica gel support, ensuring

column durability and compatibility with a range of mobile phases.[2]

These CSPs are available in both enantiomeric forms, often denoted as (+) and (-), or (R) and

(S), which allows for the inversion of the enantiomeric elution order.[2] This feature is

particularly advantageous in preparative chromatography for isolating the desired enantiomer

as the first-eluting peak.

Chiral Recognition Mechanism
The fundamental principle behind enantiomeric separation on crown ether CSPs is the

formation of diastereomeric host-guest complexes between the chiral crown ether (host) and

the protonated primary amine of the analyte (guest). For chiral recognition to occur, the primary

amino group of the analyte must be protonated to form an ammonium ion (R-NH₃⁺). This is

typically achieved by using an acidic mobile phase, often containing perchloric acid or

trifluoroacetic acid, with a pH between 1 and 2.[6][7]

The chiral recognition is governed by a combination of interactions, often referred to as a

"three-point interaction model":

Inclusion Complexation: The protonated primary ammonium group of the analyte forms a

stable inclusion complex with the crown ether cavity through electrostatic interactions and

hydrogen bonding with the ether oxygen atoms.[2]

Steric Hindrance: The chiral barriers of the crown ether, such as the binaphthyl group or the

substituents on the tetracarboxylic acid moiety, create a sterically hindered environment. One

enantiomer will fit more favorably into this chiral cavity, leading to a more stable complex.

Additional Interactions: Secondary interactions, such as hydrogen bonding between the

analyte's functional groups (e.g., carboxyl groups in amino acids) and the functional groups

on the crown ether (e.g., carboxylic acid groups), further contribute to the stability and

selectivity of the diastereomeric complex.[2]
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The enantiomer that forms the more stable complex with the CSP will be retained longer on the

column, resulting in its later elution. For CROWNPAK CR-I(+) and CrownSil R(+) columns, the

D-enantiomers of amino acids are typically retained more strongly and elute after the L-

enantiomers.[2]
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Caption: Logical flow of the chiral recognition mechanism.

Synthesis of Crown Ether Chiral Stationary Phases
The most common method for preparing crown ether CSPs involves covalently bonding the

chiral crown ether selector to a solid support, typically silica gel. This immobilization enhances

the stability and longevity of the CSP, allowing for a wider range of mobile phase compositions.

A general synthetic workflow for a (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid-based CSP

is as follows:

Silica Gel Functionalization: The silica gel surface is first modified to introduce reactive

functional groups, commonly amino groups, by reacting it with an aminosilane such as 3-

aminopropyltriethoxysilane.

Crown Ether Activation: The carboxylic acid groups of the crown ether are activated to

facilitate amide bond formation. This can be achieved by converting them to acid chlorides or

by using coupling agents.

Coupling Reaction: The activated crown ether is then reacted with the aminated silica gel to

form stable amide linkages, covalently bonding the chiral selector to the support.
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Synthesis of a Crown Ether CSP
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Caption: Simplified workflow for CSP synthesis.

Quantitative Performance Data
The performance of crown ether CSPs is evaluated based on several chromatographic

parameters, including the separation factor (α), resolution (Rs), and retention time (tR). The

separation factor (α) is a measure of the relative retention of the two enantiomers, while the

resolution (Rs) quantifies the degree of separation between the two peaks. Higher α and Rs

values indicate better enantioseparation.
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The following tables summarize the enantiomeric separation of various amino acids and

primary amines on commercially available crown ether CSPs.

Table 1: Enantiomeric Separation of Amino Acids on CROWNPAK CR-I(+)

Analyte
Mobile
Phase

Flow Rate
(mL/min)

Temperat
ure (°C)

α Rs
Referenc
e

DL-Alanine

HClO₄ (pH

1.5) / ACN

(85/15)

0.4 25 1.62 3.45 [8]

DL-Valine

HClO₄ (pH

1.5) / ACN

(85/15)

0.4 25 2.11 5.21 [8]

DL-Leucine

HClO₄ (pH

1.5) / ACN

(85/15)

0.4 25 2.35 5.89 [8]

DL-

Phenylalan

ine

HClO₄ (pH

1.0) / ACN

(85/15)

0.4 25 2.58 6.12 [8]

DL-

Tryptophan

HClO₄ (pH

1.0) / ACN

(85/15)

0.4 25 3.12 7.01 [8]

DL-Serine

HClO₄ (pH

1.0) / ACN

(85/15)

0.4 25 1.35 2.15 [8]

ACN: Acetonitrile

Table 2: Enantiomeric Separation of Primary Amines on CrownSil-R(+)
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Analyte
Mobile
Phase

Flow Rate
(mL/min)

Temperat
ure (°C)

α Rs
Referenc
e

1-

Phenylethy

lamine

0.1% TFA

in H₂O /

MeOH

(90/10)

1.0 25 1.25 2.50 [2]

1-(1-

Naphthyl)et

hylamine

0.1% TFA

in H₂O /

MeOH

(80/20)

1.0 25 1.40 3.80 [2]

Amphetami

ne

0.1% TFA

in H₂O /

MeOH

(90/10)

1.0 25 1.18 2.10 [2]

Phenylalan

inol

0.1%

H₂SO₄ in

H₂O /

MeOH

(95/5)

0.8 20 1.55 4.20 [9]

TFA: Trifluoroacetic Acid, MeOH: Methanol

Experimental Protocols
This section provides detailed methodologies for the enantiomeric separation of amino acids

and primary amines using crown ether CSPs.

Enantiomeric Separation of Amino Acids
Objective: To separate the enantiomers of a standard mixture of DL-amino acids.

Materials:

Column: CROWNPAK CR-I(+) (150 mm x 3.0 mm, 5 µm)
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Mobile Phase A: Perchloric acid solution (pH 1.5) in water

Mobile Phase B: Acetonitrile (HPLC grade)

Sample: Standard solution of DL-amino acids (e.g., 1 mg/mL each in Mobile Phase A)

Instrumentation:

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

Mobile Phase Preparation:

To prepare the perchloric acid solution (pH 1.5), carefully add concentrated perchloric acid

to deionized water while monitoring the pH with a calibrated pH meter.[6]

Degas both mobile phases before use.

Column Equilibration:

Equilibrate the CROWNPAK CR-I(+) column with the initial mobile phase composition

(e.g., 85% A / 15% B) at a flow rate of 0.4 mL/min for at least 30 minutes or until a stable

baseline is achieved.[8]

Sample Injection:

Inject 5-10 µL of the amino acid standard solution.

Chromatographic Conditions:

Mobile Phase: Isocratic elution with 85% Mobile Phase A and 15% Mobile Phase B.

Flow Rate: 0.4 mL/min.

Column Temperature: 25°C.

Detection: UV at 210 nm.
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Data Analysis:

Identify the peaks corresponding to the D- and L-enantiomers. On a CROWNPAK CR-I(+)

column, the L-enantiomer typically elutes first.

Calculate the retention times (tR), separation factor (α), and resolution (Rs).

Enantiomeric Separation of a Chiral Primary Amine Drug
Objective: To develop a method for the enantiomeric separation of a primary amine-containing

pharmaceutical compound.

Materials:

Column: CrownSil-R(+) (150 mm x 4.6 mm, 5 µm)

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

Mobile Phase B: Methanol (HPLC grade)

Sample: Racemic drug substance dissolved in Mobile Phase A (e.g., 0.5 mg/mL)

Instrumentation:

HPLC system with a UV or Mass Spectrometry (MS) detector

Procedure:

Method Development Workflow:
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Chiral HPLC Method Development Workflow
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Caption: A typical workflow for method development.
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Initial Screening:

Equilibrate the column with a starting mobile phase composition, for example, 90% A /

10% B, at a flow rate of 1.0 mL/min.[2]

Inject the sample and monitor the chromatogram.

Optimization:

Organic Modifier: Vary the percentage of methanol (e.g., from 5% to 25%) to optimize

retention and resolution.

Acid Modifier: Test different acidic modifiers (e.g., sulfuric acid, perchloric acid) and

concentrations to improve peak shape and selectivity.

Temperature: Evaluate the effect of column temperature (e.g., from 10°C to 40°C). Lower

temperatures often lead to better resolution but longer retention times.

Final Method:

Once satisfactory separation is achieved, document the final optimized conditions.

Conclusion
Crown ether-based chiral stationary phases are powerful tools for the enantiomeric separation

of compounds containing primary amino groups. Their unique chiral recognition mechanism,

based on the formation of diastereomeric inclusion complexes, provides excellent selectivity for

a wide range of analytes, including amino acids and pharmaceutical compounds. This guide

has provided a technical overview of the principles, performance, and practical application of

these CSPs, offering a valuable resource for scientists and researchers in the field of chiral

chromatography.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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